3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin
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Overview
Description
3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin is a complex organic compound that combines the structural features of quinazoline and coumarin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin typically involves multi-step reactions. One common method includes the condensation of 6-chloro-4-phenylquinazoline with 7-hydroxycoumarin under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the quinazoline or coumarin rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
- 3-(5-Nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin is unique due to its combined quinazoline and coumarin structure, which imparts distinct chemical and biological properties. This dual structure allows for a broader range of interactions and applications compared to compounds with only one of these moieties .
Properties
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClN2O3/c24-15-7-9-19-17(11-15)21(13-4-2-1-3-5-13)26-22(25-19)18-10-14-6-8-16(27)12-20(14)29-23(18)28/h1-12,27H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECRSUAMVVCESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=C(C=C5)O)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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